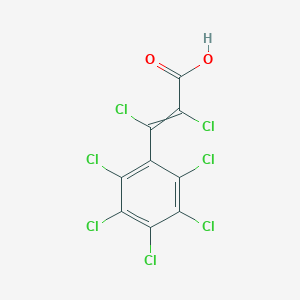
2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2,3-dichloro-3-(pentachlorophényl)prop-2-énoïque est un composé organique de formule moléculaire C9H2Cl7O2. Il s'agit d'un dérivé chloré de l'acide prop-2-énoïque, caractérisé par la présence de multiples atomes de chlore liés à ses fragments phényl et acide prop-2-énoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante implique la réaction du pentachlorophénol avec le chlorure de chloroacétyle en présence d'une base telle que la pyridine, suivie d'une chloruration supplémentaire à l'aide de chlorure de thionyle .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des processus de chloruration à grande échelle, où le pentachlorophénol est mis à réagir avec le chlorure de chloroacétyle dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant tel que le dichlorométhane, et le produit est purifié par recristallisation ou distillation .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2,3-dichloro-3-(pentachlorophényl)prop-2-énoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés moins chlorés.
Substitution : Les atomes d'halogène du composé peuvent être substitués par d'autres groupes fonctionnels tels que des groupes hydroxyle ou amino.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être réalisées à l'aide de réactifs tels que l'hydroxyde de sodium (NaOH) ou l'ammoniac (NH3).
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation de dérivés moins chlorés.
Substitution : Formation de dérivés hydroxyle ou amino.
Applications de la recherche scientifique
L'acide 2,3-dichloro-3-(pentachlorophényl)prop-2-énoïque présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour la préparation de divers composés chlorés.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris son rôle d'inhibiteur enzymatique.
Médecine : Enquête sur son utilisation potentielle dans le développement de nouveaux produits pharmaceutiques, en particulier dans le traitement des maladies impliquant une croissance cellulaire anormale.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide 2,3-dichloro-3-(pentachlorophényl)prop-2-énoïque implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure chlorée du composé lui permet de se lier aux sites actifs des enzymes, inhibant ainsi leur activité. Cette inhibition peut affecter diverses voies biochimiques, entraînant des modifications des processus cellulaires .
Applications De Recherche Scientifique
2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of diseases involving abnormal cell growth.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-chloro-3-(triméthylsilyl)prop-2-énoïque : Structure similaire, mais avec un groupe triméthylsilyl au lieu d'un groupe pentachlorophényl.
Acide 2,3-dichloro-3-(2,3,4,5,6-pentachlorophényl)prop-2-énoïque : Un composé étroitement apparenté avec des schémas de chloruration similaires.
Unicité
L'acide 2,3-dichloro-3-(pentachlorophényl)prop-2-énoïque est unique en raison de son degré élevé de chloruration, qui confère des propriétés chimiques distinctes telles qu'une réactivité accrue et une activité biologique potentielle. Sa structure permet des interactions spécifiques avec les cibles moléculaires, ce qui la rend précieuse dans les applications de recherche et industrielles.
Propriétés
Numéro CAS |
656239-35-9 |
|---|---|
Formule moléculaire |
C9HCl7O2 |
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
2,3-dichloro-3-(2,3,4,5,6-pentachlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9HCl7O2/c10-2-1(4(12)8(16)9(17)18)3(11)6(14)7(15)5(2)13/h(H,17,18) |
Clé InChI |
ZBJNENRJIBVIHL-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)

![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
![5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine](/img/structure/B12535544.png)
![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)
![{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B12535550.png)

![2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12535556.png)
![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)
![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide](/img/structure/B12535576.png)
![Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12535580.png)

![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
